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Introduction:

AMG 925 is a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and

cyclin-dependent kinase 4 (CDK4).[1] Activating mutations in FLT3 are present in

approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic

target.[1] AMG 925 has demonstrated significant anti-tumor activity in preclinical mouse models

of AML by inhibiting the proliferation and survival of cancer cells.[1][2] Notably, it has also

shown efficacy against FLT3 mutants that are resistant to other inhibitors.[1][2] This document

provides detailed application notes and protocols for the use of AMG 925 in mouse models

based on published preclinical evaluations.

Data Presentation
Table 1: Summary of AMG 925 Dosage and Efficacy in Mouse Xenograft Models
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Caption: AMG 925 dual-inhibits FLT3 and CDK4 signaling pathways.
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Caption: Workflow for in vivo efficacy studies of AMG 925 in mouse models.

Experimental Protocols
1. Subcutaneous Xenograft Model

Animal Model: CrTac:NCR-Foxn1nu (NCR) nude mice are utilized.[3][4] To enhance tumor

cell engraftment, mice can be treated with an intraperitoneal injection of anti-asialo GM1

antibody to suppress natural killer cell activity.[3]

Cell Inoculation: 2 x 10⁶ MOLM13 cells are inoculated subcutaneously on the flank of each

mouse.[3][4][5]

Tumor Growth and Treatment Initiation: Tumors are allowed to grow for approximately 13

days.[3][4][5] Once tumors reach a suitable size (e.g., 200-250 mm³ for pharmacodynamic

studies), mice are randomized into treatment and vehicle control groups.[3]

Drug Formulation and Administration: AMG 925 is formulated in a vehicle such as 2%

hydroxypropyl methylcellulose (HPMC) with 1% Tween 80.[3][4] The compound is

administered orally via gavage.[3]

Dosing Regimen: Mice are dosed twice daily, with administrations spaced 6 hours apart, for

10 consecutive days.[3][4][5]

Monitoring and Endpoints: Tumor volume and body weight are monitored regularly

throughout the study.[5] At the end of the treatment period, or at specified time points for

pharmacodynamic studies, mice are euthanized, and tumors are harvested for analysis.

2. Systemic Xenograft Model

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or

similar immunocompromised mice are suitable.

Cell Line: A luciferase-expressing cell line, such as MOLM13-Luc, is used to allow for non-

invasive monitoring of tumor burden via bioluminescent imaging.[3][4]

Cell Inoculation: 5 x 10⁴ MOLM13-Luc cells are injected intravenously via the tail vein.[3]
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Tumor Engraftment and Treatment Initiation: Tumor engraftment and dissemination are

monitored using an in vivo imaging system (e.g., IVIS).[3] Treatment is typically initiated 6-7

days post-inoculation after randomizing mice based on whole-body tumor burden.[3]

Drug Administration and Dosing: AMG 925 is administered orally twice daily as described for

the subcutaneous model.

Monitoring and Endpoints: Tumor progression is monitored by bioluminescent imaging. The

primary endpoints may include survival, hind limb paralysis, or a significant loss of body

weight (>20%), at which point mice are humanely euthanized.[3][4]

3. Pharmacodynamic Studies

Objective: To correlate the pharmacokinetic profile of AMG 925 with its pharmacodynamic

effects on target inhibition.

Protocol:

Establish subcutaneous MOLM13 xenografts as described above.

Administer a single oral dose of AMG 925 at various concentrations (e.g., 12.5, 25, 37.5

mg/kg).[2][3][5]

At various time points post-dose (e.g., 3, 6, 9, 12, and 24 hours), euthanize cohorts of

mice.[2][3][4][5]

Harvest tumors and snap-freeze them for subsequent analysis.[3][4][5]

Prepare tumor lysates and analyze the phosphorylation status of STAT5 (P-STAT5) and

retinoblastoma protein (P-RB) by methods such as Western blotting or ELISA to assess

FLT3 and CDK4 inhibition, respectively.[2][3]

Plasma samples can also be collected at the same time points to determine the

concentration of AMG 925 and correlate it with the observed pharmacodynamic effects.[3]

[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b612021?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24526162/
https://pubmed.ncbi.nlm.nih.gov/24526162/
https://www.medchemexpress.com/AMG-925.html
https://aacrjournals.org/mct/article-pdf/13/4/880/2328420/880.pdf
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-13-0858/1893113/1535-7163_mct-13-0858v1.pdf
https://aacrjournals.org/mct/article/13/4/880/91694/Preclinical-Evaluation-of-AMG-925-a-FLT3-CDK4-Dual
https://www.benchchem.com/product/b612021#amg-925-dosage-and-administration-in-mouse-models
https://www.benchchem.com/product/b612021#amg-925-dosage-and-administration-in-mouse-models
https://www.benchchem.com/product/b612021#amg-925-dosage-and-administration-in-mouse-models
https://www.benchchem.com/product/b612021#amg-925-dosage-and-administration-in-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612021?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

